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Compound of Interest

Compound Name: Ethyl 3-nitropyridine-2-carboxylate

cat. No.: B1369870

An In-Depth Technical Guide to Ethyl 3-Nitropyridine-2-Carboxylate: Synthesis, Properties,
and Applications in Chemical Research

Abstract

Ethyl 3-nitropyridine-2-carboxylate is a highly functionalized heterocyclic compound that
serves as a versatile building block in synthetic organic chemistry. Its unique electronic
properties, stemming from the presence of both an electron-withdrawing nitro group and an
ester moiety on the pyridine scaffold, make it a valuable precursor for the synthesis of a wide
array of more complex molecules. This guide provides a comprehensive overview of its
chemical identity, physicochemical properties, synthesis, and spectroscopic characterization.
Furthermore, it delves into the compound's chemical reactivity, exploring its utility as an
intermediate in the development of novel compounds, particularly within the fields of medicinal
chemistry and drug discovery. This document is intended for researchers, scientists, and drug
development professionals seeking to leverage the synthetic potential of this important
intermediate.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational
to its application in research and development. Ethyl 3-nitropyridine-2-carboxylate is
identified by a unique set of identifiers that ensure its unambiguous recognition in chemical
databases and literature.
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Identifier Value Source

Ethyl 3-nitropyridine-2- )
IUPAC Name Lexichem-based[1]
carboxylate

FINETECH INDUSTRY

CAS Number 229343-13-9 _ _
LIMITEDIZ2], Sigma-Aldrich
FINETECH INDUSTRY
Molecular Formula CsHsN20a4
LIMITED[2]
_ FINETECH INDUSTRY
Molecular Weight 196.16 g/mol
LIMITED[2]
IBHCPBWFCRFRTR- FINETECH INDUSTRY
InChl Key
UHFFFAOYSA-N LIMITED[2]

) CCOC(=0)C1=C(N=CC=C1)-- )
Canonical SMILES Derived from Structure
INVALID-LINK--[O-]

The physicochemical properties of a compound govern its behavior in different solvents and
reaction conditions, which is critical for designing synthetic routes and purification protocols.
While extensive experimental data for this specific molecule is not widely published, properties
can be estimated based on its structure and data from closely related analogues like ethyl
nicotinate.
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Property Value / Description Notes
Expected to be a crystalline o
Appearance . _ Based on similar structures.
solid or oil.
Expected to be soluble in The ester functionality and
. common organic solvents like aromatic nature support
Solubility ) o )
dichloromethane, ethyl solubility in polar aprotic
acetate, and acetone. solvents.
Analog Ethyl 3-
pyridinecarboxylate boils at
Boiling Point Not reported. 222-224 °C.[3] The nitro group
would likely increase this
value.
Analog Ethyl 3-
pyridinecarboxylate melts at 8-
] ] 9 °C.[3] The nitro group and
Melting Point Not reported.

substitution pattern would
likely result in a higher melting

point solid.

Synthesis and Purification

The synthesis of Ethyl 3-nitropyridine-2-carboxylate typically involves the regioselective

nitration of a suitable pyridine precursor. The pyridine ring is electron-deficient, making

electrophilic substitution challenging. Therefore, powerful nitrating agents are required. A

common strategy is the nitration of ethyl pyridine-2-carboxylate.

Causality of Experimental Choices:

» Precursor: Ethyl pyridine-2-carboxylate is chosen as it already contains the required ester

functionality at the 2-position.

 Nitrating Agent: The reaction of a pyridine with dinitrogen pentoxide (N20Os) is an effective

method for introducing a nitro group.[4] This reagent is potent enough to nitrate the electron-

deficient ring.
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» Reaction Mechanism: The reaction proceeds via the formation of an N-nitro pyridinium
intermediate. Subsequent attack by a nucleophile (like bisulfite) and a[2][5] sigmatropic shift
of the nitro group leads to the 3-nitropyridine product.[4] This mechanism explains the
observed regioselectivity.

 Purification: Column chromatography is the standard and most effective method for
separating the desired product from unreacted starting material and any potential
regioisomers, ensuring high purity required for subsequent synthetic steps.
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Reaction Setup
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Caption: Synthetic workflow for Ethyl 3-nitropyridine-2-carboxylate.
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Experimental Protocol: Synthesis via Nitration

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and
nitrogen inlet, dissolve ethyl pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as
dichloromethane or nitromethane. Cool the solution to 0 °C in an ice bath.

Nitration: Cautiously add dinitrogen pentoxide (N20s, 1.1 eq) portion-wise, ensuring the
internal temperature does not exceed 5 °C. Stir the resulting slurry at 0 °C for 1-2 hours.

Workup: Prepare a solution of sodium bisulfite (NaHSO3) in a methanol/water mixture (e.g.,
3:1).[4] Pour the reaction slurry slowly into the bisulfite solution with vigorous stirring. Allow
the mixture to warm to room temperature and stir for an additional 2-4 hours.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with
dichloromethane (3x). Combine the organic layers.

Isolation: Wash the combined organic layers with saturated sodium bicarbonate solution and
then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 3-nitropyridine-
2-carboxylate.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating

step in any synthetic protocol. The combination of NMR, IR, and Mass Spectrometry provides

an unambiguous structural elucidation.
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Technique Expected Signature / Observation

Ethyl Group: Quartet (~4.4 ppm, 2H, -OCHz-)
and Triplet (~1.4 ppm, 3H, -CHs). Pyridine Ring:
Three distinct signals in the aromatic region

1H NMR (8.0-9.5 ppm), each integrating to 1H. The
protons at positions 4, 5, and 6 will be
significantly deshielded due to the adjacent

electron-withdrawing groups.

Carbonyl Carbon: Signal around 164-167 ppm.
Aromatic Carbons: Multiple signals between
120-155 ppm. Ethyl Group: Signals around 62
ppm (-OCHz-) and 14 ppm (-CHs).

13C NMR

C=0 Stretch (Ester): Strong absorption around
1720-1740 cm~1. N-O Stretch (Nitro): Two
strong absorptions, one asymmetric (~1530-
1550 cm~1) and one symmetric (~1340-1360
cm~1). C=N/C=C Stretch (Aromatic):
Absorptions in the 1580-1610 cm~1 region.

IR Spectroscopy

Molecular lon (M*): Peak at m/z = 196.16. Key
Fragments: Loss of ethoxy group (-OCzHs, m/z

Mass Spectrometry = 151), loss of nitro group (-NOz2, m/z = 150),
and other characteristic pyridine ring

fragmentations.

Chemical Reactivity and Synthetic Utility

Ethyl 3-nitropyridine-2-carboxylate is a trifunctional molecule, with each functional group
offering a handle for diverse chemical transformations. This versatility is the cornerstone of its
utility in synthetic chemistry.

» Nitro Group Reduction: The nitro group is readily reduced to an amino group using various
standard conditions (e.g., H2/Pd-C, SnClz, Fe/HCI). This transformation is fundamental in
medicinal chemistry, as the resulting ethyl 3-aminopyridine-2-carboxylate is a key precursor
to fused heterocyclic systems and other substituted pyridines.
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o Ester Group Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic
acid under acidic or basic conditions.[6] It can also be converted directly to amides by
reacting with amines, often at elevated temperatures or with catalysis. This allows for the
introduction of diverse side chains and the construction of amide-containing target
molecules.

e Nucleophilic Aromatic Substitution (SnAr): The pyridine ring is rendered highly electron-
deficient by the combined withdrawing effects of the nitro group, the ester group, and the ring
nitrogen. This activates the ring towards nucleophilic aromatic substitution, particularly at the
positions ortho and para to the nitro group (positions 4 and 6), allowing for the introduction of
various nucleophiles such as alkoxides, amines, or halides.

@thyl 3—Nitropyridine—Z—carboxylata

Reduction Hydrolysis Amidation SnAr
(e.g., H2, Pd/C) (H* or OH") (R-NHz, A) Nu~)

Nitro Group Reactiviti i Ester Group Reactivity i \.Eil‘idine Ring Reactivity
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Caption: Key reactivity pathways of Ethyl 3-nitropyridine-2-carboxylate.

Applications in Drug Discovery and Medicinal
Chemistry

The true value of Ethyl 3-nitropyridine-2-carboxylate lies in its role as a scaffold for building
molecules with potential biological activity. The transformations described above are not merely
academic exercises; they are key steps in the synthesis of complex pharmaceutical targets.

For instance, the reduction of the nitro group followed by intramolecular cyclization or reaction
with other bifunctional reagents can lead to the formation of fused ring systems like
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imidazo[1,2-a]pyridines, which are known to possess a wide range of biological activities,
including anti-inflammatory and anticancer effects.[7]
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Caption: Hypothetical synthesis of a drug-like scaffold.

Safety and Handling

Ethyl 3-nitropyridine-2-carboxylate should be handled with appropriate care in a well-
ventilated fume hood. As with many nitroaromatic compounds, it should be considered
potentially toxic and handled with personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat. While specific toxicity data is not available, related compounds
like 3-Nitropyridine-2-carboxylic acid are classified as harmful if swallowed and can cause skin
and eye irritation.[1] Standard laboratory safety protocols should be strictly followed.
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Conclusion

Ethyl 3-nitropyridine-2-carboxylate is a synthetically valuable intermediate characterized by
a strategic arrangement of reactive functional groups on a pyridine core. Its well-defined
synthesis and predictable reactivity make it an essential tool for chemists, particularly those in
the pharmaceutical industry. The ability to selectively manipulate the nitro group, the ester, and
the aromatic ring provides a clear and logical pathway to a vast chemical space of novel, high-
value compounds for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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